1,4-丁二胺;二氢溴化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

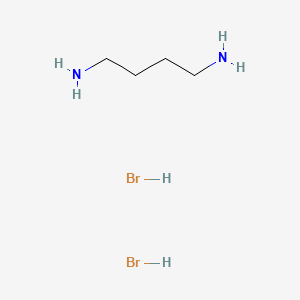

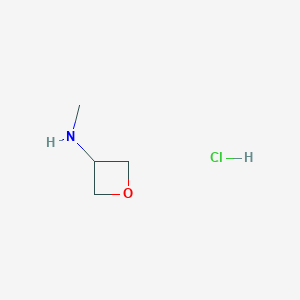

Butane-1,4-diamine;dihydrobromide, also known as Butane-1,4-diamine;dihydrobromide, is a useful research compound. Its molecular formula is C4H13BrN2 and its molecular weight is 169.06 g/mol. The purity is usually 95%.

The exact mass of the compound Butane-1,4-diamine;dihydrobromide is 249.95032 g/mol and the complexity rating of the compound is 17.5. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Butane-1,4-diamine;dihydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butane-1,4-diamine;dihydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

晶体结构分析

1,4-丁二铵二溴化物的晶体结构表现出由有机烃层分隔的离子-无机层,在其结构中显示出独特的堆叠模式 (Blerk 和 Kruger,2007 年)。

有机合成中的溴化剂

1,4-双(3-甲基咪唑鎓-1-基)丁烷二溴化物 [bMImB]·(Br3)2 是一种有效的溴化剂,在有机合成中选择性溴化方面表现出高反应性和可回收性 (Veisi 等,2014 年)。

大气化学

在大气化学中,1,4-丁二胺与硫酸之间的相互作用表明 1,4-丁二胺可能是新粒子形成初始步骤中的关键物种 (Elm 等,2016 年)。

聚合物合成

1,4-丁二胺用于新型聚醚酰胺的合成,表明其在开发具有独特性能的新型聚合物材料中具有重要意义 (Faghihi 和 Shabanian,2010 年)。

催化

它用于由 1,4-丁二醇催化生产 γ-丁内酯,突出了其在环保和高效化学过程中的作用 (Zhao 和 Hartwig,2005 年)。

席夫碱化合物形成

1,4-丁二胺参与席夫碱化合物的制备,如 N,N'-双(2,4-二甲氧基亚苄基)-1,4-丁二胺一水合物,为先进材料研究做出贡献 (Khalaji,2020 年)。

选择性氧化

1,4-丁二胺衍生物,1,4-双(3-甲基咪唑鎓-1-基)丁烷二溴化物 [bMImB]·(Br3)2,用于将硫化物选择性氧化为亚砜,显示了其在有机转化中的潜力 (Manesh 等,2015 年)。

晶体堆积研究

用各种酸研究 1,4-丁二胺盐,可以深入了解晶体堆积模式,这对于理解分子相互作用和晶体工程至关重要 (Paul 和 Kubicki,2010 年)。

配位化学

1,4-丁二胺在合成铜(II)配合物中充当配体,在磁性性质和配位化学的研究中发挥作用 (Du 等,2006 年)。

安全和危害

未来方向

作用机制

Mode of Action

It is known that the compound plays a role in modulating plant defense against various environmental stresses .

Biochemical Pathways

1,4-Diaminobutane, also known as putrescine, is synthesized biologically via two different pathways, both starting from arginine. In one pathway, arginine is converted into agmatine, a process catalyzed by the enzyme arginine decarboxylase (ADC) .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

生化分析

Biochemical Properties

It is known that this compound plays a role in various biochemical reactions . For instance, it has been used in the production of polymers, pharmaceuticals, agrochemicals, and surfactants

Cellular Effects

It has been suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that this compound is stable and does not degrade over time

Dosage Effects in Animal Models

The effects of 1,4-Diaminobutane Dihydrobromide vary with different dosages in animal models

Metabolic Pathways

It is known that this compound interacts with certain enzymes and cofactors

Transport and Distribution

It is known that this compound is soluble in water, suggesting that it may be transported and distributed via aqueous channels

Subcellular Localization

It is known that this compound is soluble in water, suggesting that it may be localized in aqueous compartments within the cell

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Butane-1,4-diamine;dihydrobromide involves the reaction of 1,4-diaminobutane with hydrobromic acid.", "Starting Materials": [ "1,4-diaminobutane", "Hydrobromic acid" ], "Reaction": [ "1. Add 1,4-diaminobutane to a reaction flask.", "2. Slowly add hydrobromic acid to the reaction flask while stirring.", "3. Heat the reaction mixture to 80-90°C and stir for 2-3 hours.", "4. Cool the reaction mixture to room temperature and filter the resulting solid.", "5. Wash the solid with cold water and dry it under vacuum to obtain Butane-1,4-diamine;dihydrobromide as a white crystalline solid." ] } | |

CAS 编号 |

18773-04-1 |

分子式 |

C4H13BrN2 |

分子量 |

169.06 g/mol |

IUPAC 名称 |

butane-1,4-diamine;hydrobromide |

InChI |

InChI=1S/C4H12N2.BrH/c5-3-1-2-4-6;/h1-6H2;1H |

InChI 键 |

ZYTYCJCQGXUMPI-UHFFFAOYSA-N |

SMILES |

C(CCN)CN.Br.Br |

规范 SMILES |

C(CCN)CN.Br |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-tert-Butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3028271.png)